Pyrene-2,7-diyldiboronic acid
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Overview
Description
Pyrene-2,7-diyldiboronic acid: is an organic compound with the chemical formula C16H12B2O4 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two boronic acid groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-diyldiboronic acid typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the borylation reaction, where pyrene is treated with a boron-containing reagent under specific conditions. For example, pyrene can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyrene-2,7-diyldiboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form pyrene derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Pyrene derivatives with different functional groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
Chemistry: Pyrene-2,7-diyldiboronic acid is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology: In biological research, this compound is used as a fluorescent probe for detecting biomolecules. Its unique optical properties make it suitable for imaging and sensing applications .
Medicine: The compound is explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of pyrene-2,7-diyldiboronic acid involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The pyrene core provides a rigid and planar structure that enhances its optical and electronic properties, allowing it to participate in various photophysical processes .
Comparison with Similar Compounds
- Pyrene-1,6-diyldiboronic acid
- Pyrene-4,5-diyldiboronic acid
- Naphthalene-2,6-diyldiboronic acid
Uniqueness: Pyrene-2,7-diyldiboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. Compared to other pyrene derivatives, it offers better performance in certain applications, such as fluorescence sensing and the construction of COFs and MOFs .
Properties
Molecular Formula |
C16H12B2O4 |
---|---|
Molecular Weight |
289.9 g/mol |
IUPAC Name |
(7-boronopyren-2-yl)boronic acid |
InChI |
InChI=1S/C16H12B2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8,19-22H |
InChI Key |
FPRSWDUBZQTQGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)O)(O)O |
Origin of Product |
United States |
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